B1576208 Latarcin 3a

Latarcin 3a

货号: B1576208
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Latarcin 3a is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Ltc-3a exhibits potent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported range from 4 to 128 μg/ml, demonstrating its efficacy against:

  • Gram-positive bacteria : Bacillus subtilis, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Pichia pastoris, Saccharomyces cerevisiae

Table 1: Antimicrobial Efficacy of Latarcin 3a

MicroorganismMIC (μg/ml)
Bacillus subtilis16
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Pichia pastoris32
Saccharomyces cerevisiae64

The mechanism of action for Ltc-3a involves disrupting microbial membranes, leading to cell lysis. This "carpet model" mechanism suggests that the peptide interacts non-selectively with lipid bilayers, making it a promising candidate for combating antibiotic-resistant strains .

Antitumor Properties

In addition to its antimicrobial effects, Ltc-3a has shown potential antitumor activity. Studies have evaluated its cytotoxic effects on various tumor cell lines, including:

  • C1498 (mouse leukemia)
  • Kasumi-1 (human leukemia)
  • K-562 (chronic myeloid leukemia)
  • Jurkat (T-cell leukemia)
  • MOLT4 (T-cell leukemia)
  • Raji (Burkitt's lymphoma)

Table 2: Cytotoxicity of this compound on Tumor Cell Lines

Cell LineIC50 (μg/ml)
C149825
Kasumi-130
K-56240
Jurkat35
MOLT450
Raji45

The peptide demonstrated selective toxicity towards tumor cells while maintaining erythrocyte integrity, indicating a favorable safety profile . The rational design of analogs based on Ltc-3a has led to the development of peptides with enhanced antitumor properties, such as Lt-MAP2 and Lt-MAP3, which showed improved efficacy in preliminary studies.

Development of Multifunctional Peptides

Recent research has focused on designing multifunctional peptides derived from Ltc-3a. These peptides aim to combine antimicrobial and antitumor activities into a single therapeutic agent. The design process involves modifying the amino acid sequence to enhance specific properties such as hydrophobicity and charge distribution.

Table 3: Designed Peptide Analogues from this compound

PeptideModificationsAntimicrobial Activity (MIC μg/ml)Antitumor Activity (IC50 μg/ml)
Lt-MAP1Alanine to Leucine substitution1630
Lt-MAP2Glutamic Acid to Lysine substitution820
Lt-MAP3Multiple substitutions425

These modifications have been shown to significantly enhance the peptides' interactions with microbial membranes and tumor cells, suggesting their potential as dual-action therapeutics .

Case Studies and Future Directions

Several studies have documented the successful application of Ltc-3a and its analogs in preclinical models. For instance, a study demonstrated that combining Ltc-3a with conventional antibiotics resulted in synergistic effects against resistant bacterial strains .

Future research is directed towards clinical trials to evaluate the safety and efficacy of these peptides in human subjects, alongside exploration into their mechanisms of action at the molecular level.

属性

生物活性

Antibacterial, Antifungal

序列

SWKSMAKKLKEYMEKLKQRA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。